

Cy5.5-SE: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:	Cy5.5-SE
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This technical guide provides an in-depth overview of the fluorescent dye Cyanine5.5-Succinimidyl Ester (**Cy5.5-SE**), a critical tool for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides detailed experimental protocols for its use in labeling biomolecules, and presents a visual workflow for these procedures.

Core Molecular Properties: Understanding the Variations

Cy5.5-SE is a reactive, near-infrared (NIR) fluorescent dye widely used for labeling primary amines on proteins, peptides, and other biomolecules. The succinimidyl ester (SE) moiety reacts with primary amines to form stable amide bonds. However, researchers should be aware that the molecular weight and formula of commercially available **Cy5.5-SE** can vary. These discrepancies arise from differences in the dye's sulfonation and the counter-ions present in the final product.

Sulfonation: The addition of sulfonate groups (SO_3^-) to the cyanine core structure significantly increases the dye's water solubility.^{[1][2]} This is a key consideration for labeling proteins that may be sensitive to organic co-solvents.^[3] Products are available in non-sulfonated, mono-sulfonated, and di-sulfonated forms, among others.^[4]

Counter-ions: To balance the charges of the sulfonate groups and the quaternary amine in the cyanine structure, various counter-ions are used, such as triethylammonium (TEA) or potassium (K⁺).^{[5][6]} The presence and type of these counter-ions will alter the final molecular weight and formula.

The following table summarizes the quantitative data for different forms of **Cy5.5-SE** available from various suppliers, illustrating the impact of these structural variations.

Supplier/Product Type	Molecular Weight (g/mol)	Chemical Formula	Notes
Sulfonated Forms			
MedChemExpress	1014.13	C ₄₅ H ₄₇ N ₃ O ₁₆ S ₄	Likely a sulfonated version. ^[7]
R&D Systems / Tocris	1317.7	C ₄₅ H ₄₄ N ₃ O ₁₆ S ₄ ·3C ₆ H ₁₅ NH	Disulfonated triethylammonium salt form. ^{[8][9]}
Vector Labs	1000.09	Not specified	Labeled as "sulfo-Cyanine5.5 NHS Ester". ^[3]
Antibodies.com (Sulfo)	1114.37	C ₄₄ H ₄₂ N ₃ K ₃ O ₁₆ S ₄	Tris-potassium salt of a sulfonated dye. ^[6]
Non-Sulfonated/Other Forms			
BroadPharm	767.7	C ₄₄ H ₄₆ BF ₄ N ₃ O ₄	A non-sulfonated version with a different core structure. ^[5]
Antibodies.com (Non-Sulfo)	767.66	C ₄₄ H ₄₆ N ₃ BF ₄ O ₄	Non-sulfonated version. ^[10]

Experimental Protocol: Antibody Labeling with Cy5.5-SE

This protocol provides a general methodology for the covalent labeling of an antibody with **Cy5.5-SE**. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody and application.

1. Materials and Reagents:

- Purified antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
- **Cy5.5-SE** (NHS ester)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0
- Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
- Purification Column (e.g., spin desalting column with an appropriate molecular weight cutoff, like 7K MWCO)
- Collection tubes

2. Antibody Preparation:

- Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine are present, the antibody must be purified by dialysis against PBS or by using an antibody purification kit.
- The ideal antibody concentration is between 2.5-10 mg/mL.[\[9\]](#)[\[11\]](#)

3. Preparation of **Cy5.5-SE** Stock Solution:

- Allow the vial of **Cy5.5-SE** to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[\[7\]](#)[\[8\]](#)[\[11\]](#) Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh for each labeling reaction.

4. Labeling Reaction:

- Adjust the pH of the antibody solution to 8.3-9.0 by adding a small volume of the 1 M sodium bicarbonate reaction buffer (e.g., 50-100 μ L per 1 mL of antibody solution).
- Calculate the required volume of the **Cy5.5-SE** stock solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point.[8]
- Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.[4][8]

5. Quenching the Reaction:

- (Optional but recommended) To stop the reaction, add the quenching reagent (e.g., 10 μ L of 1 M Tris-HCl for every 100 μ L of reaction volume) and incubate for an additional 15-30 minutes.

6. Purification of the Labeled Antibody:

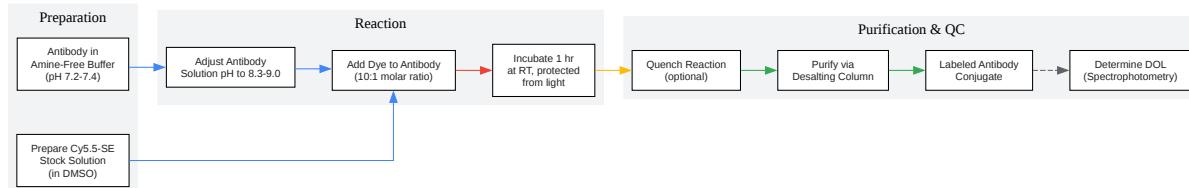
- Separate the Cy5.5-labeled antibody from the unreacted free dye using a spin desalting column according to the manufacturer's instructions.[4][11] The labeled antibody will be in the eluate.

7. Determination of Degree of Labeling (DOL):

- The DOL (the average number of dye molecules per antibody molecule) can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Cy5.5 (around 675 nm). The optimal DOL is typically between 2 and 7.[8]

Visualizing the Workflow

The following diagram illustrates the key steps in the antibody labeling process.

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Caption: Workflow for labeling antibodies with Cy5.5 NHS ester.

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